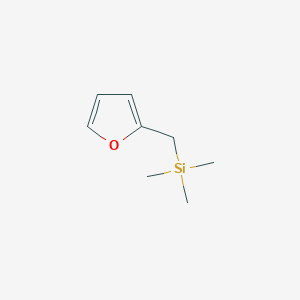

(Furan-2-ylmethyl)trimethylsilane

CAS No.:

Cat. No.: VC16003712

Molecular Formula: C8H14OSi

Molecular Weight: 154.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14OSi |

|---|---|

| Molecular Weight | 154.28 g/mol |

| IUPAC Name | furan-2-ylmethyl(trimethyl)silane |

| Standard InChI | InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |

| Standard InChI Key | QTRTZGJWEJWOSY-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)CC1=CC=CO1 |

Introduction

Chemical Identity and Structural Characteristics

Spectral and Physicochemical Properties

For structurally related compounds:

-

2-Trimethylsilylfuran exhibits a boiling point of 142–144°C and a density of 0.89 g/cm³ .

-

Log P values (octanol-water partition coefficients) for silylated furans typically range from 0.0 to -0.81, indicating moderate hydrophobicity .

-

NMR spectroscopy: The trimethylsilyl group in analogs produces a characteristic singlet at δ 0.1–0.3 ppm in H NMR, while the furan protons resonate between δ 6.3–7.4 ppm .

Synthesis and Reaction Chemistry

General Synthetic Strategies

Silylation of furan derivatives often employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under basic conditions. For example:

-

2-(Trimethylsilyloxy)furan (CAS 61550-02-5) is synthesized via La(OTf)-catalyzed reaction of isatin with 2-(trimethylsilyloxy)furan in THF at -78°C, yielding spirocyclic oxindoles .

-

Gold-catalyzed cyclopropanation of silyl-protected furans enables access to medium-sized heterocycles, as demonstrated in a cascade reaction involving ethynyltrimethylsilane and sulfonamide intermediates .

Representative Procedure (Adapted for (Furan-2-ylmethyl)trimethylsilane):

-

Silylation: React furfuryl alcohol with TMSCl in the presence of triethylamine.

-

Purification: Isolate the product via column chromatography (hexanes/ethyl acetate).

Reactivity and Functionalization

Silyl groups act as protecting groups for hydroxyl or heteroaromatic systems, enabling regioselective functionalization:

-

Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., furan-2-ylboronic acid, CAS 13331-23-2) afford biaryl derivatives .

-

Ring-opening: Acidic hydrolysis of silyl ethers regenerates free furan alcohols, a key step in natural product synthesis .

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

Silylated furans serve as precursors for spirooxindoles—scaffolds with antimicrobial and anticancer activity. The La(OTf)-catalyzed method (Yield: 60–85%) highlights their utility in constructing complex heterocycles .

Polymer and Sensor Development

-

Conductive polymers: Incorporation of silyl-furan monomers enhances thermal stability (decomposition >300°C) and electron mobility.

-

Fluorescent probes: Silyl groups modulate the photophysical properties of furan-based dyes, enabling pH-sensitive staining .

| Packaging Type | Domestic Fee (USD) | International Fee (USD) |

|---|---|---|

| Excepted Quantity | 0.00 | 0.00 |

| Limited Quantity | 15–60 | 150+ |

| Accessible (Class 3–8) | 100+ | 200+ |

| Data from Ambeed.com |

Future Directions and Research Gaps

Unexplored Synthetic Routes

-

Photoredox catalysis: Leveraging visible light to activate silyl-furan couplings could improve atom economy.

-

Biocatalytic silylation: Enzymatic methods (e.g., using cytochrome P450s) may offer greener alternatives .

Computational Modeling

DFT studies could predict the regioselectivity of silyl group migration in furan derivatives, guiding catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume